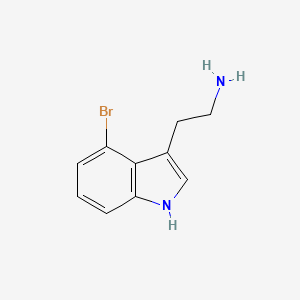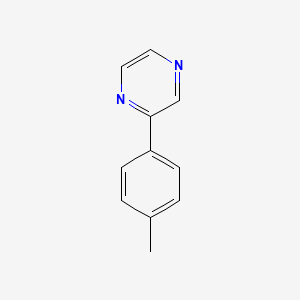
2-(4-Methylphenyl)pyrazine
Übersicht
Beschreibung
2-(4-Methylphenyl)pyrazine is a chemical compound with the formula C11H10N2. It has a molecular weight of 170.2105 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a 4-methylphenyl group . Pyrazine is a six-membered aromatic ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .Physical And Chemical Properties Analysis
This compound is likely a solid at room temperature, similar to other pyrazine compounds . It is likely soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Researchers have isolated various derivatives from natural sources, including plants, microbes, soil, and marine life. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Further studies are needed to elucidate their precise mechanisms of action .
Anti-Inflammatory Potential
The pyrrolopyrazine scaffold also shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it an attractive target for drug discovery. Investigating the structure-activity relationship (SAR) of pyrrolopyrazine derivatives could lead to the development of potent anti-inflammatory drugs .
Antiviral Properties
Certain pyrrolopyrazine derivatives exhibit antiviral activity. These compounds may interfere with viral replication or entry mechanisms. Researchers have observed their effectiveness against specific viruses, although the exact mode of action remains to be fully understood .
Antioxidant Effects
Pyrrolopyrazines possess antioxidant properties, which can help protect cells from oxidative stress. These compounds scavenge free radicals and reduce oxidative damage. Investigating their potential as antioxidants could have implications for health and disease prevention .
Antitumor Activity
Studies suggest that pyrrolopyrazine derivatives may have antitumor effects. Their kinase inhibitory activity makes them interesting candidates for cancer therapy. Specific derivatives, such as those with a pyrrolo[2,3-b]pyrazine core, exhibit promising results in inhibiting kinases involved in tumor growth and progression .
Other Biological Activities
Beyond the mentioned fields, pyrrolopyrazine derivatives have been investigated for various other biological activities. These include potential applications in neurodegenerative diseases, cardiovascular disorders, and metabolic conditions. Researchers continue to explore their multifaceted roles in different contexts .
Wirkmechanismus
Target of Action
This compound belongs to the pyrazine class of compounds, which are known for their diverse biological activities
Mode of Action
Pyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-(4-Methylphenyl)pyrazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazine compounds are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrazine compounds, it is likely that this compound may have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQOVASJJFORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


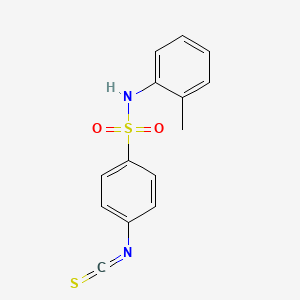


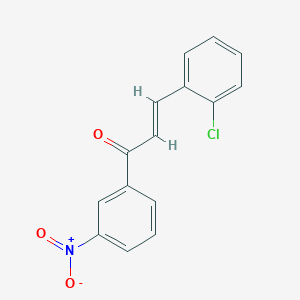
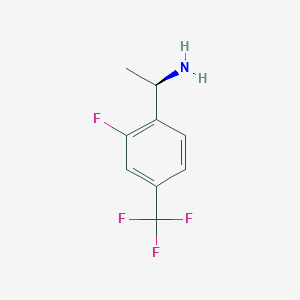
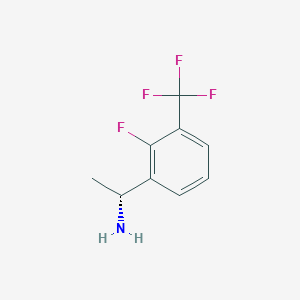
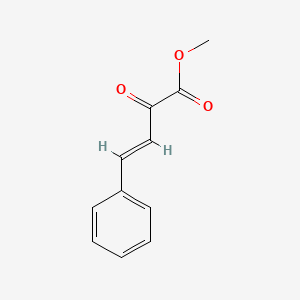
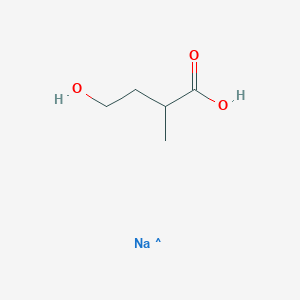
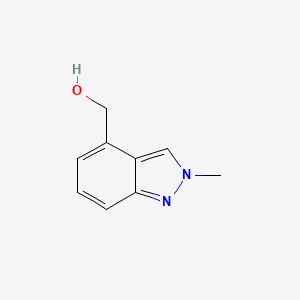

![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)
